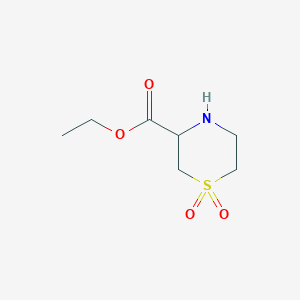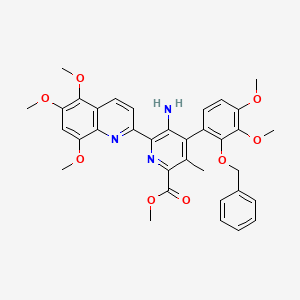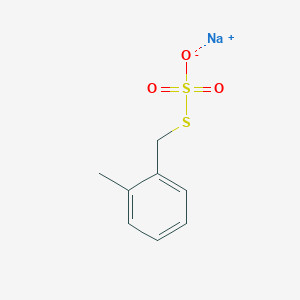
Methyl 2-chloro-5-iodo-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H8ClIO3 It is a derivative of benzoic acid and features a unique combination of chlorine, iodine, and methoxy functional groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-iodo-4-methoxybenzoate typically involves the iodination and chlorination of a methoxybenzoate precursor. One common method includes the following steps:
Starting Material: Methyl 4-methoxybenzoate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the compound can undergo reduction reactions to remove halogens.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Oxidation: Conversion to carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated products.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-iodo-4-methoxybenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-5-iodo-4-methoxybenzoate involves its reactivity with nucleophiles and electrophiles due to the presence of halogens and the methoxy group. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or oxidation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-5-iodobenzoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methyl 2-chloro-4-methoxybenzoate:
Methyl 5-iodo-2-methoxybenzoate: Lacks the chlorine atom, influencing its chemical behavior.
Uniqueness
Methyl 2-chloro-5-iodo-4-methoxybenzoate is unique due to the combination of chlorine, iodine, and methoxy groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C9H8ClIO3 |
|---|---|
Peso molecular |
326.51 g/mol |
Nombre IUPAC |
methyl 2-chloro-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8ClIO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 |
Clave InChI |
YCGKRTUYDQCMJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)


![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)


![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)


![(2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B15202472.png)

